Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate
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Overview
Description
Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its unique structure, which includes a cyclohexyl ring substituted with two fluorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of Boc anhydride (tert-butoxycarbonyl anhydride) and ethanol, followed by the addition of an aqueous ammonia solution at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the carbamate group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or removal of hydroxyl groups.
Substitution: Formation of new substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes .
Biology and Medicine: In biological research, the compound can be used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the pharmaceutical industry, Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate is used in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs). Its unique structure allows for the development of novel therapeutic agents.
Mechanism of Action
The mechanism of action of Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent inhibitor or modulator of biological pathways .
Comparison with Similar Compounds
Tert-butyl carbamate: A simpler carbamate used as a protecting group for amines.
Tert-butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate: Another carbamate with a different cycloalkyl structure.
Uniqueness: Tert-butyl N-[trans-4,4-difluoro-2-hydroxy-cyclohexyl]carbamate is unique due to the presence of two fluorine atoms and a hydroxyl group on the cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H19F2NO3 |
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Molecular Weight |
251.27 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R)-4,4-difluoro-2-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C11H19F2NO3/c1-10(2,3)17-9(16)14-7-4-5-11(12,13)6-8(7)15/h7-8,15H,4-6H2,1-3H3,(H,14,16)/t7-,8-/m1/s1 |
InChI Key |
SDVYTQJAIGCEAE-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C[C@H]1O)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1O)(F)F |
Origin of Product |
United States |
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